Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is a specialized compound used primarily in biochemistry and molecular biology. It consists of a lysine residue protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, linked to a polyethylene glycol (PEG) chain of twelve units, and a biotin moiety. The full chemical name reflects its structure: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-biotinyl-L-lysine with a molecular weight of approximately 1194.43 g/mol. This compound serves as an important tool for peptide synthesis and bioconjugation due to its solubility properties and ability to form stable complexes with proteins.
The primary reactions involving Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) include:
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) exhibits significant biological activity due to its biotin component. Biotinylated peptides can enhance the stability and bioavailability of therapeutic peptides. For instance, studies have shown that biotinylation can improve the hypoglycemic effects of certain peptides, such as exendin-4, by facilitating their oral administration . The strong interaction between biotin and its binding proteins allows for sensitive detection methods in research applications.
The synthesis of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) typically involves the following steps:
The compound is utilized in various applications, including:
Interaction studies involving Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) focus on its binding affinity to streptavidin or avidin. These studies highlight how the PEG linker influences the accessibility and binding kinetics of the biotin moiety. Additionally, research has demonstrated that modifying peptides with this compound can alter their pharmacokinetics and biodistribution profiles, making them more effective in therapeutic contexts .
Several compounds share similarities with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid), each offering unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-Lys(biotin)-OH | Basic structure similar but lacks PEG link | Simpler structure; used for direct peptide labeling |
| Fmoc-Lys(dPEG12-biotin)-OH | Contains dPEG instead of PEG; slightly different solubility | Enhanced solubility in organic solvents |
| Fmoc-Lys(biotin-PEG4)-OH | Shorter PEG chain (4 units) | Faster clearance from circulation |
| Fmoc-Lys(biotin-PEG24)-OH | Longer PEG chain (24 units) | Increased hydrophilicity; prolonged circulation time |
These compounds illustrate the versatility of lysine derivatives in peptide chemistry and underscore the importance of the PEG chain length in modulating solubility and biological activity. Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) stands out due to its balanced properties for both solubility and bioconjugation efficiency, making it particularly suitable for complex biological applications .
The retrosynthetic analysis of Fluorenylmethoxycarbonyl-Nitrogen-Lysine-(Polyethylene Glycol Twelve-biotin)-Hydroxyl-(acid) reveals a complex molecular architecture requiring strategic building block selection and methodical synthetic planning [1] [2]. The compound features three distinct structural domains: the Fluorenylmethoxycarbonyl protecting group, the lysine amino acid backbone, and the Polyethylene Glycol Twelve-biotin conjugate system.
The retrosynthetic deconstruction identifies key disconnection points at the amide bond between the lysine side chain and the biotin-Polyethylene Glycol Twelve linker, and at the carbamate linkage between the Fluorenylmethoxycarbonyl group and the lysine alpha-amino group [1] [3]. This analysis reveals that the target molecule can be efficiently assembled from three primary building blocks: Fluorenylmethoxycarbonyl-protected lysine, activated Polyethylene Glycol Twelve-biotin, and appropriate coupling reagents.
Building block selection criteria emphasize compatibility with standard Fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols [2] [4]. The lysine derivative requires orthogonal side-chain protection to prevent unwanted reactions during synthesis. Commonly employed protecting groups include tert-butoxycarbonyl for temporary protection and trityl groups for more stable protection schemes [2]. The selection process must consider factors such as acidolytic stability, steric hindrance, and coupling efficiency.
Table 1: Building Block Selection Criteria
| Building Block Type | Selection Criteria | Key Parameters | Optimal Conditions | Common Issues |
|---|---|---|---|---|
| Fmoc-Lysine derivatives | Side-chain compatibility | pKa compatibility | pH 8.0-8.5 | Racemization risk |
| PEG12-Biotin linkers | Spacer arm length | Steric hindrance | 40-atom spacer | Aggregation tendency |
| Protected amino acids | Orthogonal protection | Stability profile | Trt/tBu protection | Incomplete deprotection |
| Coupling reagents | Activation efficiency | Coupling kinetics | HATU/HBTU activation | Slow coupling rates |
| Cleavage cocktails | Scavenger compatibility | Side reaction potential | TFA cocktail systems | Incomplete cleavage |
The Polyethylene Glycol Twelve-biotin component represents a particularly challenging building block due to its amphiphilic nature and potential for aggregation [5] [6]. The twelve-unit polyethylene glycol spacer provides optimal spacing between the biotin moiety and the peptide backbone, with a calculated length of approximately 47.5 Å [7]. This spacer length is critical for maintaining biotin accessibility while minimizing steric hindrance during avidin binding.
Strategic considerations for building block assembly include the order of coupling reactions and protection group compatibility [8] [4]. The synthesis typically proceeds through initial attachment of the Fluorenylmethoxycarbonyl-lysine to the solid support, followed by side-chain deprotection and subsequent coupling with the activated Polyethylene Glycol Twelve-biotin derivative [1] [9]. This approach ensures maximum coupling efficiency while minimizing side reactions.
The selection of activated biotin derivatives requires careful evaluation of the activation chemistry [6] [10]. N-hydroxysuccinimide esters provide reliable coupling with primary amines but may suffer from hydrolysis in aqueous environments [1] [11]. Alternative activation strategies include maleimide coupling for thiol-reactive systems and click chemistry approaches for enhanced selectivity and efficiency [12] [13].
Fluorenylmethoxycarbonyl group removal follows a well-characterized two-step mechanism involving base-mediated abstraction of the acidic proton at the 9-position of the fluorene ring system, followed by beta-elimination to yield dibenzofulvene and carbon dioxide [14] [15]. The kinetics of this process significantly influence the overall efficiency of peptide synthesis and the formation of deletion sequences.
Comprehensive kinetic studies demonstrate that deprotection rates vary substantially depending on the base employed, solvent system, and sequence context [14] [16]. Piperidine, the most commonly used deprotection reagent, typically achieves complete Fluorenylmethoxycarbonyl removal within 5-10 minutes at room temperature in dimethylformamide [14] [17]. However, alternative bases such as 4-methylpiperidine and piperazine offer distinct kinetic profiles and reduced side product formation.
Table 2: Fluorenylmethoxycarbonyl Deprotection Kinetic Parameters
| Deprotection Reagent | Reaction Time (min) | Efficiency (%) | Temperature (°C) | Solvent System | Side Product Formation |
|---|---|---|---|---|---|
| Piperidine (20%) | 5-10 | 95-99 | Room temperature | DMF | Moderate DKP |
| 4-Methylpiperidine (20%) | 7-10 | 95-99 | Room temperature | DMF | Low DKP |
| Piperazine (5%) + DBU (2%) | 10 | 92-95 | Room temperature | NMP | Minimal DKP |
| Pyrrolidine (20%) | 5-10 | 90-95 | Room temperature | Various polar solvents | Moderate adducts |
| Dipropylamine (25%) | 5-15 | 85-95 | Room temperature | DMF | Low side products |
Detailed mechanistic investigations reveal that the deprotection kinetics are influenced by the nucleophilicity and steric properties of the base [18] [19]. Secondary amines such as piperidine not only facilitate the initial proton abstraction but also serve as nucleophilic scavengers for the highly reactive dibenzofulvene intermediate [14] [17]. This dual functionality is essential for preventing deleterious side reactions that could compromise peptide integrity.
Temperature effects on deprotection kinetics show that elevated temperatures can accelerate the reaction but may also increase the formation of unwanted side products [15] [16]. Microwave-assisted synthesis protocols demonstrate that careful temperature control can optimize deprotection efficiency while maintaining product quality [14]. The activation energy for Fluorenylmethoxycarbonyl removal typically ranges from 15-25 kcal/mol, depending on the specific base and solvent system employed.
Solvent effects play a crucial role in deprotection kinetics, with polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone providing optimal reaction environments [19] [17]. The polarity of the solvent affects both the basicity of the deprotection reagent and the stability of ionic intermediates formed during the reaction [15]. Recent studies have explored alternative solvent systems, including green solvents and binary mixtures, to improve sustainability while maintaining kinetic efficiency.
The formation of diketopiperazine side products represents a significant challenge in Fluorenylmethoxycarbonyl deprotection, particularly for sequences containing proline or glycine residues [15] [16]. Kinetic analysis reveals that diketopiperazine formation is strongly dependent on the base concentration, reaction time, and sequence context [15]. Optimized protocols employing piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene combinations have demonstrated significant reductions in diketopiperazine formation while maintaining efficient deprotection [15].
The conjugation of biotin to polyethylene glycol twelve spacers represents a critical step in the synthesis of biotinylated peptide constructs, requiring optimization of multiple parameters to achieve high efficiency and selectivity [11] [12]. Conjugation strategies typically employ activated biotin derivatives that react selectively with nucleophilic sites on the polyethylene glycol chain or target peptide.
N-hydroxysuccinimide ester chemistry represents the most widely employed approach for biotin-polyethylene glycol conjugation, offering reliable coupling with primary amines under mild conditions [6] [9]. The reaction proceeds through nucleophilic attack on the activated carbonyl, releasing N-hydroxysuccinimide and forming a stable amide bond [11] [12]. Optimization studies demonstrate that reaction pH critically influences coupling efficiency, with optimal conditions typically maintained between 8.0 and 8.5 [11] [10].
Table 3: Polyethylene Glycol Twelve-Biotin Conjugation Efficiency Metrics
| Conjugation Method | Coupling Yield (%) | Reaction Time (hours) | Temperature (°C) | pH Optimum | Spacer Arm Length (atoms) | Avidin Binding Affinity (Kd nM) |
|---|---|---|---|---|---|---|
| NHS-Ester Coupling | 75-85 | 2-4 | 25 | 8.0-8.5 | 40 | 0.1-1.0 |
| Maleimide Coupling | 80-90 | 1-2 | 25 | 7.0-7.5 | 40 | 0.1-1.0 |
| Hydrazide Coupling | 70-80 | 4-6 | 25 | 4.5-5.5 | 40 | 0.5-2.0 |
| Solid-Phase Coupling | 85-95 | 1-2 | 25 | 8.0-8.5 | 40 | 0.1-1.0 |
| Click Chemistry | 90-95 | 0.5-1 | 25 | 7.0-8.0 | 40 | 0.1-0.5 |
Maleimide-based conjugation strategies offer enhanced selectivity for sulfhydryl groups, providing orthogonal reactivity for complex bioconjugation schemes [12] [13]. These reactions typically proceed with higher efficiency and shorter reaction times compared to N-hydroxysuccinimide ester coupling, particularly in the presence of competing nucleophiles [12]. The maleimide-thiol reaction exhibits pseudo-first-order kinetics with rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹ depending on the specific reaction conditions.
Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, have emerged as highly efficient methods for biotin-polyethylene glycol conjugation [13] [10]. These reactions offer exceptional selectivity, high yields, and minimal side product formation [13]. The bioorthogonal nature of click chemistry enables conjugation in complex biological environments without interference from naturally occurring functional groups.
Solid-phase conjugation strategies provide distinct advantages for biotin-polyethylene glycol assembly, including simplified purification and enhanced reaction control [11] [9]. These approaches typically employ resin-bound intermediates that can be thoroughly washed between reaction steps, removing unreacted starting materials and byproducts [9]. Solid-phase conjugation often achieves higher overall yields compared to solution-phase methods due to reduced product loss during purification.
The efficiency of biotin-polyethylene glycol conjugation is significantly influenced by steric factors related to the polyethylene glycol chain length and conformation [6] [5]. Longer polyethylene glycol chains provide greater flexibility and reduced steric hindrance but may also introduce conformational complexity that affects binding kinetics [5]. The twelve-unit polyethylene glycol spacer represents an optimal compromise between accessibility and structural definition.
Biotin binding affinity measurements demonstrate that properly conjugated polyethylene glycol twelve-biotin constructs maintain high-affinity interactions with avidin and streptavidin [13] [10]. Dissociation constants typically range from 0.1 to 1.0 nM, comparable to free biotin, indicating that the polyethylene glycol spacer does not significantly compromise binding efficiency [13]. However, the dissociation kinetics may be altered due to reduced steric strain and enhanced solvation provided by the polyethylene glycol chain.
The choice between solid-phase and solution-phase synthesis methodologies for Fluorenylmethoxycarbonyl-Nitrogen-Lysine-(Polyethylene Glycol Twelve-biotin)-Hydroxyl-(acid) preparation involves complex considerations of efficiency, scalability, and product quality [20] [21]. Each approach offers distinct advantages and limitations that must be carefully evaluated based on the specific synthetic objectives and resource constraints.
Solid-phase peptide synthesis provides significant advantages for the preparation of biotinylated lysine derivatives, particularly in terms of purification simplicity and reaction automation [22] [23]. The immobilization of the growing peptide chain on an insoluble resin support enables thorough washing between reaction steps, effectively removing unreacted reagents and byproducts [24]. This approach typically achieves synthesis efficiencies ranging from 90-95% per coupling cycle, with overall yields depending on sequence length and complexity [21] [23].
Table 4: Solid-Phase versus Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Synthesis Efficiency (%) | 90-95 | 80-90 |
| Purification Complexity | Low | High |
| Scalability | Moderate | High |
| Automation Compatibility | High | Low |
| Solvent Consumption | High | Moderate |
| Labor Intensity | Low | High |
| Product Purity (%) | 85-95 | 90-98 |
| Time per Cycle (min) | 30-60 | 120-300 |
| Cost per Residue | Moderate | Low |
Solution-phase synthesis offers superior scalability for large-scale production but requires more complex purification procedures after each coupling step [21] [25]. The homogeneous reaction environment in solution-phase synthesis can provide better control over reaction conditions and may achieve higher ultimate product purity [25] [26]. However, the necessity for intermediate purification steps significantly increases the overall synthesis time and labor requirements.
Automation compatibility represents a crucial consideration for routine synthesis operations [22] [26]. Solid-phase peptide synthesis protocols are readily adapted to automated synthesis platforms, enabling high-throughput production with minimal manual intervention [22]. Commercial peptide synthesizers can perform multiple coupling cycles with precise control over reagent addition, reaction timing, and washing procedures [23]. In contrast, solution-phase synthesis typically requires manual intervention at each purification step, limiting automation potential.
The economic considerations of solid-phase versus solution-phase synthesis involve trade-offs between reagent costs, labor expenses, and equipment requirements [21] [25]. Solid-phase synthesis generally consumes larger quantities of expensive coupling reagents due to the use of excess reagents to drive reactions to completion [23]. However, the reduced labor requirements and simplified purification procedures may offset these costs, particularly for routine production [25].
Environmental sustainability considerations favor solution-phase approaches due to reduced solvent consumption and waste generation [25] [26]. Solid-phase synthesis typically requires extensive washing procedures that consume significant quantities of organic solvents [26]. Recent developments in green chemistry approaches have explored alternative solvents and recycling strategies to address these environmental concerns [26].
Product quality assessments reveal that solution-phase synthesis can achieve slightly higher ultimate purities due to the ability to extensively purify intermediates [21] [25]. However, solid-phase synthesis often provides adequate purity for most applications while offering significant advantages in synthesis speed and convenience [23]. The choice between approaches should be based on the specific purity requirements and intended applications of the final product.
The purification of Fluorenylmethoxycarbonyl-Nitrogen-Lysine-(Polyethylene Glycol Twelve-biotin)-Hydroxyl-(acid) presents unique challenges due to its amphiphilic nature, combining hydrophilic polyethylene glycol and biotin components with lipophilic Fluorenylmethoxycarbonyl protecting groups [27] [28]. These mixed characteristics create complex retention behaviors in conventional chromatographic systems, requiring specialized purification strategies.
Hydrophilic peptide components exhibit poor retention on standard C18 reversed-phase columns, often eluting in the void volume or requiring high organic modifier concentrations for adequate separation [27] [29]. The polyethylene glycol twelve spacer significantly increases the hydrophilic character of the molecule, potentially causing early elution and poor resolution from contaminants [27] [28]. Ion-pairing reagents such as trifluoroacetic acid or heptafluorobutyric acid can improve retention by forming reversible complexes with charged residues, but may complicate downstream applications [27].
Table 5: Hydrophilic-Lipophilic Purification Challenges
| Peptide Characteristic | Primary Challenge | Recommended Method | Typical Recovery (%) | Purity Achieved (%) | Solvent Requirements |
|---|---|---|---|---|---|
| Highly Hydrophilic | Poor C18 retention | Ion-pair RP-HPLC | 60-75 | 85-95 | High organic modifier |
| Highly Lipophilic | Aggregation/precipitation | Normal phase/SFC | 40-60 | 80-90 | Organic solvents |
| Amphiphilic (PEG-modified) | Mixed retention modes | HIC + SEC combination | 70-85 | 90-95 | Salt gradients |
| Mixed Charge States | Ion-exchange complications | Multi-step IEX | 65-80 | 85-92 | pH buffers |
| Large Molecular Weight | Size exclusion limitations | Preparative SEC | 75-90 | 88-95 | Aqueous systems |
The lipophilic Fluorenylmethoxycarbonyl protecting group introduces contrasting solubility characteristics that can lead to aggregation and precipitation during purification [30] [31]. High concentrations of organic solvents may be required to maintain solubility, but these conditions can compromise the stability of biotin-avidin interactions and may cause protein denaturation in biological assays [30]. Normal-phase chromatography and supercritical fluid chromatography represent alternative approaches that may provide better compatibility with lipophilic components [30].
Hydrophobic interaction chromatography has emerged as a valuable complementary technique for purifying polyethylene glycol-modified peptides [28] [32]. This approach exploits the altered hydrophobicity profile resulting from polyethylene glycol conjugation, enabling separation based on differential interactions with hydrophobic stationary phases [28] [33]. Optimization studies demonstrate that C4 monolithic columns provide superior resolution compared to traditional butyl or phenyl resins for polyethylene glycol-protein conjugates [28].
Size exclusion chromatography offers an orthogonal separation mechanism based on molecular size rather than chemical properties [32] [33]. This approach can effectively separate the target compound from smaller impurities and unreacted starting materials while being less sensitive to amphiphilic behavior [33]. However, the limited resolution of size exclusion chromatography may require combination with other techniques for complete purification [32].
Multi-step purification strategies often provide the most effective approach for complex amphiphilic systems [30] [33]. Sequential application of different chromatographic modes can address specific purification challenges while maximizing overall recovery and purity [33]. For example, initial size exclusion chromatography can remove gross impurities, followed by hydrophobic interaction chromatography for fine purification, and final polishing by reversed-phase high-performance liquid chromatography [28] [32].
The selection of appropriate mobile phase modifiers critically influences purification success for amphiphilic peptides [27] [30]. Volatile buffers and additives are preferred to facilitate product recovery and downstream applications [29]. Ammonium acetate, ammonium bicarbonate, and volatile ion-pairing reagents provide good compatibility with mass spectrometry and biological assays while maintaining chromatographic performance [27] [29].